N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine
Description
N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1(6),2,4,7-tetraene core, which is substituted with a methoxy group and an ethanamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
CAS No. |
32451-42-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(4-methoxy-7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H15NO/c1-3-13-8-10-6-9-4-5-11(14-2)7-12(9)10/h4-7,13H,3,8H2,1-2H3 |
InChI Key |
CUTJMGMDBIVMAO-UHFFFAOYSA-N |
SMILES |
CCNCC1=C2C=C(C=CC2=C1)OC |
Canonical SMILES |
CCNCC1=C2C=C(C=CC2=C1)OC |
Other CAS No. |
32451-42-6 |
Synonyms |
CI 37059-Ba Ci-37059-Ba |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine typically involves a multi-step process. One common approach is the cyclization of a suitable precursor, such as a terminal aryl alkyne, using a rhodium(I) complex as a catalyst. The reaction proceeds through a head-to-tail homocoupling of the terminal alkyne, followed by a zipper annulation to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bicyclic core can be reduced to form a more saturated structure.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the bicyclic core.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated bicyclic structures.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine involves its interaction with specific molecular targets. The methoxy group and ethanamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]amine
- **N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]methylamine
Uniqueness
N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine is unique due to its specific substitution pattern and the presence of both a methoxy group and an ethanamine moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
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